

Application Notes and Protocols for IR-820 Cell Staining

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Compound of Interest

Compound Name: IR-820

Cat. No.: B15555243

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Introduction

IR-820 is a near-infrared (NIR) cyanine dye with versatile applications in biomedical research, including in vivo imaging and photothermal therapy.[1][2] Its favorable optical properties, such as excitation and emission in the NIR spectrum, allow for deep tissue penetration and reduced autofluorescence.[3][4] Compared to the more commonly known indocyanine green (ICG), **IR-820** exhibits enhanced stability.[1][4] These characteristics make **IR-820** a valuable tool for cell staining protocols, particularly for applications requiring NIR fluorescence detection.

This document provides detailed protocols for the preparation and application of **IR-820** for cell staining, along with key technical data and visualizations to guide researchers in its effective use.

Chemical and Optical Properties of IR-820

Proper preparation and handling of **IR-820** require an understanding of its fundamental properties. The dye's spectral characteristics can be influenced by its environment, such as the solvent and its binding to proteins.

Property	Value	Notes
Molecular Formula	C46H50ClN2NaO6S2	[5]
Molecular Weight	849.47 g/mol	[5]
Excitation Maximum	~710 nm - 822 nm	Can shift depending on the solvent and binding to proteins.[5][6][7]
Emission Maximum	~820 nm - 858 nm	Dependent on the solvent and molecular aggregation state.[1][5][7][8][9][10]
Solubility	Soluble in DMSO	[5] Forms aggregates in aqueous solutions, which can be mitigated by complexing with serum albumin.[9][11]
Appearance	Brown to dark brown solid	[5]

Experimental Protocols

I. Preparation of IR-820 Stock Solution

This protocol describes the preparation of a concentrated stock solution of **IR-820**, which can be diluted to the desired working concentration for cell staining.

Materials:

- **IR-820** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Allow the **IR-820** powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 1 mg/mL (approximately 1.18 mM) stock solution by dissolving the **IR-820** powder in anhydrous DMSO.
- Vortex thoroughly until the dye is completely dissolved.
- Store the stock solution at -20°C, protected from light. For long-term storage (months), -80°C is recommended.^[5]

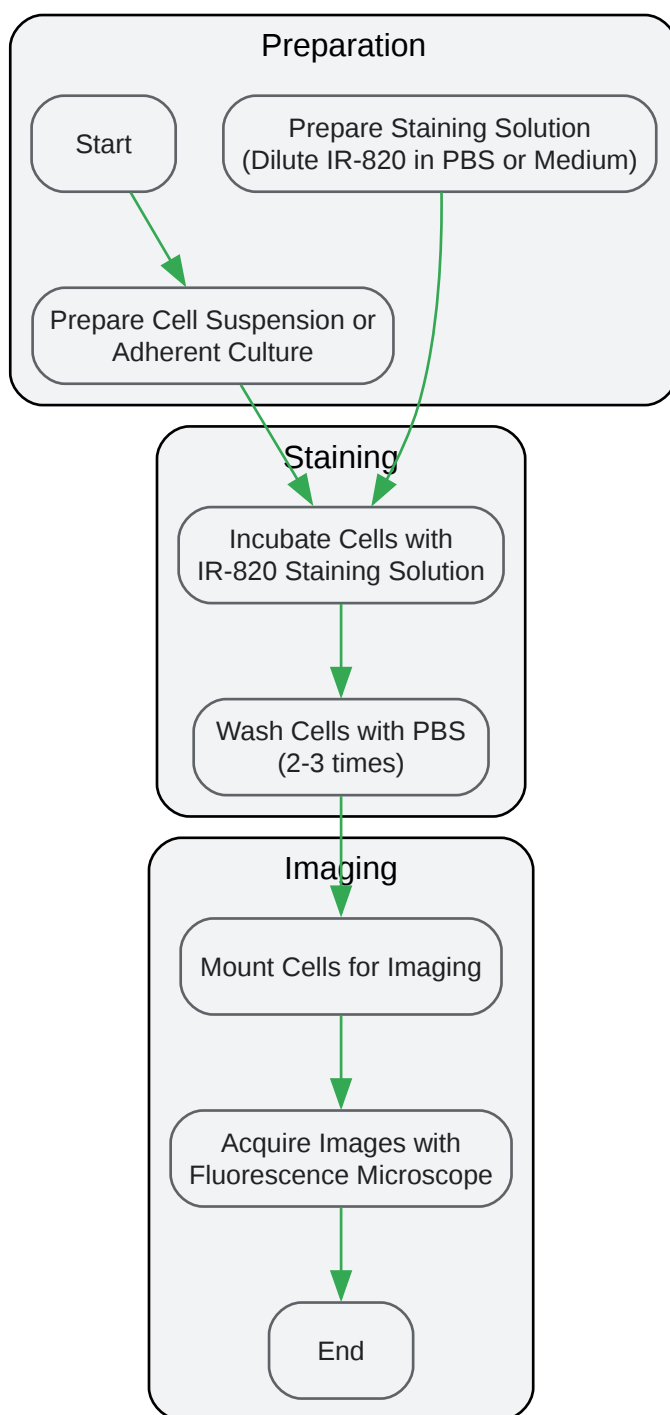
II. General Cell Staining Protocol with IR-820

This protocol provides a general workflow for staining cells in suspension or adherent cultures. Optimization of concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

- **IR-820** stock solution (from Protocol I)
- Phosphate-buffered saline (PBS), pH 7.4
- Complete cell culture medium
- Cells of interest (in suspension or adherent)
- Microscope slides or imaging plates
- Fluorescence microscope with appropriate NIR filters

Workflow Diagram:



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Caption: General workflow for cell staining with **IR-820**.

Procedure:

- Cell Preparation:
 - Adherent Cells: Culture cells on coverslips or in imaging-compatible plates until they reach the desired confluency.
 - Suspension Cells: Harvest cells and wash them once with PBS. Resuspend the cell pellet in PBS or culture medium to a concentration of 1×10^6 cells/mL.
- Staining Solution Preparation: Dilute the **IR-820** stock solution in PBS or serum-free medium to the desired working concentration. A starting concentration of 5-20 μ M can be used, but this should be optimized.[\[12\]](#)[\[13\]](#) For some applications, a concentration as low as 7.5 μ M has been shown to provide optimal fluorescence intensity.[\[4\]](#)[\[11\]](#)
- Incubation: Add the staining solution to the cells and incubate for 2 to 3 hours at 37°C, protected from light.[\[9\]](#)[\[12\]](#)[\[13\]](#)
- Washing:
 - Adherent Cells: Gently aspirate the staining solution and wash the cells 2-3 times with warm PBS.
 - Suspension Cells: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh PBS. Repeat the wash step 2-3 times.[\[14\]](#)
- Imaging:
 - Adherent Cells: Mount the coverslips on microscope slides or directly image the plates.
 - Suspension Cells: Resuspend the final cell pellet in a suitable imaging buffer and transfer to a microscope slide.
- Microscopy: Acquire images using a fluorescence microscope equipped with filters appropriate for NIR imaging (Excitation: ~790-810 nm, Emission: >820 nm).

Quantitative Data Summary

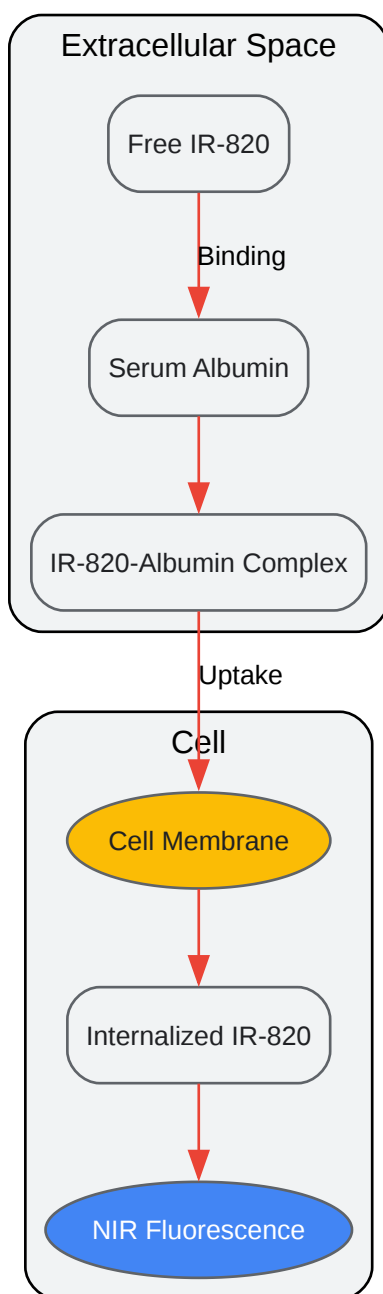
The following table summarizes key quantitative parameters for the use of **IR-820** in cell-based assays, compiled from various studies.

Parameter	Recommended Range	Source(s)
Working Concentration	5 - 20 μ M	[12] [13]
Optimal Fluorescence Concentration	7.5 μ M	[4] [11]
In Vivo Concentration	0.2 mM - 2 mg/mL	[5] [9]
Incubation Time	2 - 3 hours	[9] [12] [13]
Cytotoxicity (in vitro)	Good viability (>80%) up to 9 μ M	[11]

Mechanism of Staining

The precise mechanism of **IR-820** uptake can vary depending on the cell type and experimental conditions. While some viability dyes work by entering cells with compromised membranes, **IR-820** has been shown to be internalized by live cells as well.[\[7\]](#)[\[9\]](#)[\[12\]](#) Its interaction with serum proteins, such as albumin, can facilitate its uptake and enhance its fluorescence signal by preventing aggregation-caused quenching.[\[9\]](#)[\[11\]](#)

Signaling Pathway/Uptake Diagram:



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Caption: Simplified diagram of **IR-820** uptake and fluorescence.

Concluding Remarks

IR-820 is a robust and stable NIR dye suitable for a variety of cell staining applications. The protocols and data presented here provide a comprehensive starting point for researchers.

However, for optimal results, it is crucial to empirically determine the ideal staining conditions for each specific cell type and experimental setup. Careful consideration of the dye's interaction with components of the culture medium, such as serum proteins, can further enhance staining efficiency and signal intensity.

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